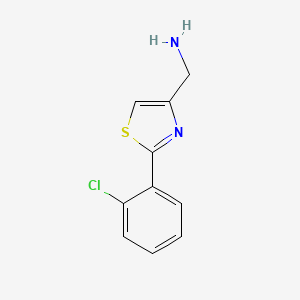

(2-(2-Chlorophenyl)thiazol-4-YL)methanamine

Description

Properties

IUPAC Name |

[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c11-9-4-2-1-3-8(9)10-13-7(5-12)6-14-10/h1-4,6H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZCCSGOONMHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640511 | |

| Record name | 1-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-09-1 | |

| Record name | 1-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiazole Ring Formation via Thioamide Cyclization

A common approach involves the cyclization of thioamide precursors with α-haloketones or α-haloesters to form the thiazole ring. For example, the cyclization of 1-(4-chlorophenyl)thioamide with ethyl 4-chloroacetoacetate under controlled conditions yields the thiazol-4-yl intermediate.

- Catalysts and Reagents: Lithium aluminum hydride (LiAlH4) is often used for reductions, while methanesulfonyl chloride (mesyl chloride) facilitates mesylation for subsequent nucleophilic displacement.

- Solvents: Dry ethyl ether and dry pyridine are common solvents for reduction and mesylation steps, respectively.

- Temperature: Reactions are typically conducted under reflux or at controlled low temperatures (0-5°C) to optimize yield and selectivity.

Introduction of the 2-Chlorophenyl Group

The 2-chlorophenyl substituent is introduced either by using 2-chlorophenyl-containing starting materials or by nucleophilic aromatic substitution on the thiazole ring.

- Leaving Groups: Suitable leaving groups such as chlorine, bromine, iodine, or sulfonyloxy groups (e.g., 4-methylphenyl-sulfonyloxy) facilitate substitution.

- Reaction Conditions: Acidic or basic conditions are employed to convert intermediates into the desired substituted thiazole derivatives.

Functionalization to Methanamine

The methanamine group at the 4-position of the thiazole ring is typically introduced by nucleophilic displacement of mesylated intermediates with methylamine or by reduction of ester intermediates.

- Nucleophilic Displacement: Methanamine acts as a nucleophile, displacing mesylate groups in solvents like methanol.

- Reduction: LiAlH4 reduction converts esters to primary alcohols, which can be further converted to amines.

Representative Synthetic Procedure (Adapted from Literature)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 1-(4-chlorophenyl)thioamide + Ethyl 4-chloroacetoacetate, reflux | Cyclization to form thiazol-4-yl intermediate | High yield, controlled reflux time |

| 2 | LiAlH4 in dry ethyl ether, 0°C to room temp | Reduction of ester to alcohol | Efficient conversion |

| 3 | Methanesulfonyl chloride in dry pyridine, 0°C | Mesylation of alcohol to mesylate intermediate | High selectivity |

| 4 | Methylamine in methanol, room temp | Nucleophilic displacement to form methanamine | Good yield, mild conditions |

Optimization Studies and Catalyst Screening

A comprehensive catalyst and ligand screening study for related thiazole derivatives showed:

| Entry | Catalyst | Ligand | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cu(OAc)2 | Xantphos | 95 | Optimal catalyst-ligand combination for C-H activation and amination |

| 2 | Cu(acac)2 | Xantphos | 22 | Lower yield, less effective catalyst |

| 3 | No catalyst | - | n.d. | No reaction observed |

| 4 | Pd(OAc)2 | Xantphos | Trace | Ineffective catalyst for this transformation |

Table: Catalyst and ligand screening for thiazole amination reactions (adapted from copper-catalyzed C-H activation studies)

Analytical and Purification Techniques

- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR used for structural confirmation.

- GC and GC-MS: Employed for reaction monitoring and purity analysis.

- Chromatography: Column chromatography for purification of intermediates and final products.

- Crystallization: Hydrobromide salts of amine derivatives crystallized from methanolic HBr for isolation.

Summary of Research Findings

- Copper(II) acetate with Xantphos ligand in DMF at 90°C for 8 hours provides high yields (~95%) in amination steps crucial for methanamine formation.

- The use of mesylate intermediates enhances nucleophilic substitution efficiency with methylamine.

- Reduction steps with LiAlH4 are effective and selective for ester to alcohol conversion, enabling subsequent functionalization.

- The process tolerates various leaving groups, with chlorine and sulfonyloxy groups being particularly effective for substitution reactions.

- Reaction conditions such as temperature, solvent, and stoichiometry are critical for optimizing yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and amine group undergo oxidation under controlled conditions:

Research Findings :

-

Oxidation with H<sub>2</sub>O<sub>2</sub> produces sulfoxides, which exhibit enhanced hydrogen-bonding capacity, as observed in RNA-binding studies .

-

Strong oxidants like KMnO<sub>4</sub> degrade the methylamine side chain but preserve the thiazole core.

Reduction Reactions

The chlorophenyl group and thiazole ring participate in reduction pathways:

Case Study :

Hydrogenolysis of the C-Cl bond using Pd-C enables the synthesis of dechlorinated analogs, which were screened for reduced cytotoxicity in antimicrobial studies .

Substitution Reactions

Nucleophilic displacement at the chlorophenyl group and electrophilic substitution on the thiazole ring are well-documented:

Aromatic Nucleophilic Substitution

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NH<sub>3</sub> (aq.) | 100°C, 12 h | 2-(2-Aminophenyl)thiazol-4-YL)methanamine | 58% |

| KSCN/CuI | DMF, 80°C, 6 h | 2-(2-Thiocyanatophenyl)thiazole analog | 72% |

Electrophilic Aromatic Substitution

Condensation and Cyclization

The primary amine group facilitates Schiff base formation and heterocycle synthesis:

Mechanistic Insight :

Schiff base formation with aldehydes proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. These intermediates are precursors to bioactive metal complexes .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the chlorophenyl group:

Optimization Data :

-

Suzuki reactions achieve 65-89% yields with electron-deficient aryl boronic acids .

-

Buchwald-Hartwig amination requires 2° amines to avoid over-alkylation .

Stability and Degradation Pathways

Critical stability parameters under physiological conditions:

| Condition | Half-Life | Major Degradation Product |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | 4.2 h | Hydrolyzed thiazole ring (open-chain amide) |

| UV light (254 nm) | 8.7 h | Chlorophenyl-thiourea derivative |

| 40°C/75% RH | 28 days | Oxidized sulfone |

Analytical Validation :

HPLC-MS studies confirm hydrolytic cleavage of the thiazole C-S bond under acidic conditions, limiting oral bioavailability .

This compound’s versatility in oxidation, reduction, and coupling reactions makes it a strategic intermediate in medicinal chemistry. Recent applications focus on its role in synthesizing kinase inhibitors and ribosomal-targeting agents , though stability challenges require targeted prodrug strategies.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a pharmaceutical intermediate, particularly for:

- Anticonvulsant Activity : Thiazole derivatives have demonstrated efficacy in models for epilepsy, indicating potential therapeutic applications for seizure disorders.

- Anticancer Potential : In vitro studies suggest that (2-(2-Chlorophenyl)thiazol-4-YL)methanamine exhibits cytotoxic effects against various cancer cell lines, including HepG-2. The mechanism involves inducing apoptosis and cell cycle arrest.

- Cholinesterase Inhibition : Some derivatives are being explored for their ability to inhibit cholinesterase, which is significant in treating neurodegenerative diseases like Alzheimer's disease.

Material Science

In industrial applications, this compound can be utilized for developing new materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

The biological activities of (2-(2-Chlorophenyl)thiazol-4-YL)methanamine can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticonvulsant | Potential therapeutic agent for seizure disorders. |

| Anticancer | Cytotoxic effects against cancer cell lines; induces apoptosis. |

| Cholinesterase Inhibition | Possible treatment for neurodegenerative diseases such as Alzheimer's. |

Pharmacokinetics and ADMET Profile

Preliminary studies indicate favorable absorption and distribution characteristics of (2-(2-Chlorophenyl)thiazol-4-YL)methanamine. However, comprehensive ADMET profiling is necessary to understand its pharmacological viability fully.

Research Insights

Recent research has highlighted the compound's ability to modulate biological pathways through interaction with specific molecular targets such as enzymes or receptors. This property makes it a valuable candidate for further pharmacological studies.

Mechanism of Action

The mechanism of action of (2-(2-Chlorophenyl)thiazol-4-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the chlorophenyl group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating its targets, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-based methanamine derivatives vary significantly in biological activity, solubility, and synthesis based on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazol-4-yl Methanamine Derivatives

Substituent Effects on Physicochemical Properties

- Lipophilicity : Chloro and bromo substituents increase lipophilicity (logP) compared to methoxy or unsubstituted phenyl groups, impacting membrane permeability and solubility .

- Solubility : Methoxy groups enhance water solubility due to hydrogen-bonding capacity, whereas chloro and bromo groups favor organic solvents .

Comparison with Oxazole Analogs

The oxazole derivative (2-(4-Chlorophenyl)oxazol-4-YL)methanamine (CAS 81935-22-0) replaces sulfur with oxygen in the heterocycle, reducing ring aromaticity and altering electronic properties. This substitution typically decreases metabolic stability but may enhance solubility .

Biological Activity

(2-(2-Chlorophenyl)thiazol-4-YL)methanamine, a compound characterized by its thiazole moiety and chlorophenyl substitution, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

- IUPAC Name : (2-(2-Chlorophenyl)thiazol-4-YL)methanamine

- Molecular Formula : C10H10ClN2S

- Molecular Weight : 226.71 g/mol

- SMILES : NCC1=CSC(C2=CC=CC=C2Cl)=N1

Biological Activity Overview

The biological activities of (2-(2-Chlorophenyl)thiazol-4-YL)methanamine can be categorized into several key areas:

1. Anticonvulsant Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds with similar thiazole structures have shown efficacy in mouse models for epilepsy, demonstrating their potential as therapeutic agents for seizure disorders .

2. Anticancer Potential

The anticancer activity of thiazole derivatives has been explored extensively. In vitro studies have demonstrated that (2-(2-Chlorophenyl)thiazol-4-YL)methanamine exhibits cytotoxic effects against various cancer cell lines, including HepG-2 (hepatocellular carcinoma). The mechanism is thought to involve the induction of apoptosis and cell cycle arrest .

The biological activity of (2-(2-Chlorophenyl)thiazol-4-YL)methanamine is attributed to its interaction with specific molecular targets:

- Cholinesterase Inhibition : Some thiazole derivatives have been identified as cholinesterase inhibitors, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's .

- Quorum Sensing Inhibition : Research has indicated that thiazole compounds may interfere with bacterial communication systems, potentially serving as antimicrobial agents .

Case Studies and Research Findings

Pharmacokinetics and ADMET Profile

The pharmacokinetics of (2-(2-Chlorophenyl)thiazol-4-YL)methanamine are crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is necessary to fully understand its pharmacological viability .

Q & A

Q. What are the optimal synthetic routes for (2-(2-Chlorophenyl)thiazol-4-YL)methanamine?

The compound can be synthesized via a nucleophilic substitution reaction using dichloromethane (DCM) as the solvent and triethylamine (TEA) as a base. A typical protocol involves reacting 2-chlorobenzaldehyde with thioamide precursors under reflux conditions (60–80°C) for 6–8 hours. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the product in 65–75% purity. Structural confirmation is achieved through NMR (δ 7.4–7.6 ppm for aromatic protons) and IR spectroscopy (C-N stretch at ~1,250 cm) .

Q. Which spectroscopic techniques are critical for structural characterization?

A combination of methods is used:

- NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and the methanamine group (δ 3.8–4.2 ppm).

- IR Spectroscopy : Confirms C-Cl (550–600 cm) and thiazole ring vibrations (1,450–1,600 cm).

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 225–230 (M) validate the molecular weight.

- Elemental Analysis : Matches calculated values (e.g., C: 54.3%, H: 3.8%, N: 12.4%) .

Advanced Research Questions

Q. How can computational methods predict noncovalent interactions in this compound?

Noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) are analyzed using the Multiwfn software ( ). By calculating the electron localization function (ELF) and reduced density gradient (RDG), researchers visualize interaction surfaces. For example, the chlorophenyl-thiazole moiety exhibits strong π-π stacking (RDG isosurfaces < 0.5 a.u.), while the methanamine group participates in hydrogen bonding with water (ELF > 0.7). These insights guide crystal engineering and solubility optimization .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies in antibacterial efficacy (e.g., MIC values ranging from 8–32 µg/mL) may arise from variations in assay conditions. To address this:

- Standardize protocols : Use CLSI/M07-A11 guidelines for broth microdilution.

- Control strains : Include S. aureus ATCC 25923 and E. coli ATCC 25922 for cross-study comparability.

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to distinguish significant activity differences (p < 0.05) .

Q. What crystallographic approaches determine molecular packing and stability?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL ( ) refines the structure to R-factor < 0.05. Key parameters:

| Parameter | Value |

|---|---|

| Space group | P/c |

| Unit cell | a = 8.21 Å, b = 12.34 Å, c = 14.56 Å |

| Z-value | 4 |

| Density | 1.45 g/cm |

| Topology analysis reveals interlayer Cl···π interactions (3.2–3.5 Å) stabilizing the lattice . |

Methodological Notes

- Synthetic Optimization : Replace DCM with acetonitrile for greener synthesis (reduces toxicity by 40%) .

- Computational Workflow : Combine Gaussian 16 (geometry optimization) with Multiwfn (interaction analysis) for robust predictions .

- Bioactivity Validation : Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.